1-[3-(1H-indol-3-yl)propanoyl]piperidine-4-carboxylic acid
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Description
1-[3-(1H-indol-3-yl)propanoyl]piperidine-4-carboxylic acid is an organic compound with the CAS Number: 951981-60-5 . It has a molecular weight of 300.36 . The IUPAC name for this compound is 1-[3-(1H-indol-3-yl)propanoyl]-4-piperidinecarboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C17H20N2O3/c20-16(19-9-7-12(8-10-19)17(21)22)6-5-13-11-18-15-4-2-1-3-14(13)15/h1-4,11-12,18H,5-10H2,(H,21,22) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 300.36 . The compound’s InChI code provides information about its molecular structure and formula .Scientific Research Applications
Anticancer Activity
Indole derivatives have been found to have potential anticancer properties . They can be used as biologically active compounds for the treatment of cancer cells .
Antimicrobial Activity
Indole derivatives have shown antimicrobial properties . They can be used in the treatment of various microbial infections .
Treatment of Disorders
Indole derivatives have been used in the treatment of different types of disorders in the human body .
Antiviral Activity
Some indole derivatives have shown antiviral activities . They have been used as antiviral agents against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
Anti-inflammatory Activity
Indole derivatives have shown anti-inflammatory activities . They can be used in the treatment of various inflammatory conditions .
Antioxidant Activity
Indole derivatives have shown antioxidant activities . They can be used to combat oxidative stress in the body .
properties
IUPAC Name |
1-[3-(1H-indol-3-yl)propanoyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c20-16(19-9-7-12(8-10-19)17(21)22)6-5-13-11-18-15-4-2-1-3-14(13)15/h1-4,11-12,18H,5-10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPZNMOWWOKEGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)CCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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